molecular formula C10H6N2O B2899796 6-(Furan-3-yl)nicotinonitrile CAS No. 1443643-97-7

6-(Furan-3-yl)nicotinonitrile

Cat. No.: B2899796
CAS No.: 1443643-97-7
M. Wt: 170.171
InChI Key: CHXYZFZJXWWPGF-UHFFFAOYSA-N
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Description

6-(Furan-3-yl)nicotinonitrile is a heterocyclic organic compound that features both a furan ring and a nicotinonitrile moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both furan and nicotinonitrile groups endows it with unique chemical properties that can be exploited in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-3-yl)nicotinonitrile typically involves the reaction of 3-cyanopyridine with furan derivatives. One common method includes the use of 3-cyano-2H-pyridones as starting materials. These pyridones undergo cyclization in the presence of sodium methoxide to yield the desired nicotinonitrile derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of robust catalysts and controlled reaction environments to facilitate efficient cyclization and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 6-(Furan-3-yl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(Furan-3-yl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Furan-3-yl)nicotinonitrile in biological systems involves its interaction with specific molecular targets. For instance, its cytotoxic effects may be attributed to its ability to interfere with cellular processes such as DNA replication or protein synthesis. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Uniqueness: 6-(Furan-3-yl)nicotinonitrile is unique due to the presence of both furan and nicotinonitrile groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

6-(furan-3-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXYZFZJXWWPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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